4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Beschreibung

Significance of Decahydroquinoline (B1201275) Scaffolds in Organic Chemistry

The decahydroquinoline ring system, a saturated bicyclic heterocycle, represents a foundational scaffold in organic chemistry. Its three-dimensional structure provides a rigid framework that is central to the design of complex molecules. This structural motif is particularly prevalent in natural products, especially in a large class of poison frog alkaloids, many of which exhibit significant biological activities, such as acting as noncompetitive blockers of nicotinic acetylcholine (B1216132) receptors. nih.gov The stereochemical complexity of the decahydroquinoline core, with multiple chiral centers, allows for a vast diversity of spatial arrangements, making it a privileged structure in medicinal chemistry. nih.gov

The inherent stability and defined conformational properties of the decahydroquinoline scaffold make it an attractive starting point for the synthesis of new therapeutic agents. onelook.com Its value is underscored by its presence in numerous biologically active compounds that have been investigated for a range of pharmacological applications. onelook.com The ability to synthesize and modify this core structure is thus a significant area of research, driving the development of new synthetic methodologies.

Overview of Functionalized Decahydroquinoline Derivatives in Synthetic Design

The strategic placement of functional groups on the decahydroquinoline skeleton is crucial for modulating the physicochemical properties and biological activity of the resulting derivatives. Functionalization allows chemists to fine-tune molecules for specific interactions with biological targets, such as enzymes and receptors, and to improve pharmacokinetic profiles. nih.gov

Synthetic strategies often focus on stereoselective methods to control the orientation of substituents, which is critical for biological function. nih.gov Common functionalizations include the introduction of alkyl or aryl groups, hydroxyls, and other reactive handles that can be used for further molecular elaboration. The development of methods for the divergent synthesis of various functionalized decahydroquinolines allows for the creation of libraries of compounds for screening and drug discovery. nih.gov This approach is essential for exploring the structure-activity relationships (SAR) that guide the optimization of lead compounds in pharmaceutical research.

Contextualization of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol within Decahydroquinoline Research

Within the diverse family of decahydroquinoline derivatives, this compound emerges as a compound of interest primarily as a synthetic intermediate or building block. Its structure combines the rigid decahydroquinoline scaffold with two key functional groups at the C4 position: a hydroxyl group (-OH) and an ethynyl (B1212043) group (-C≡CH).

The presence of a tertiary alcohol and a terminal alkyne makes this molecule a versatile tool in synthetic chemistry. The ethynyl group, in particular, is a highly valuable functional handle. It is known for its role in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition reactions, and it can participate in a variety of other transformations such as Sonogashira coupling. This functionality provides a reactive site for covalently linking the decahydroquinoline scaffold to other molecules.

While specific research publications detailing the synthesis or biological applications of this compound are not readily found in the public domain, its availability from chemical suppliers suggests its role as a research chemical. scbt.comlookchem.com It is likely utilized in the synthesis of more complex molecules where the decahydroquinoline core is desired for its structural properties and the ethynyl group serves as a point of attachment or further modification.

Below are the key identification and predicted properties of this compound.

| Identifier | Value |

|---|---|

| CAS Number | 59693-01-5 scbt.com |

| Molecular Formula | C12H19NO scbt.com |

| Molecular Weight | 193.29 g/mol scbt.com |

| Monoisotopic Mass | 193.14667 Da uni.lu |

| Predicted XlogP | 1.4 uni.lu |

The following table details the predicted mass spectrometry data, which is useful for the characterization of the compound in a research setting.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 194.15395 | 145.8 uni.lu |

| [M+Na]+ | 216.13589 | 154.0 uni.lu |

| [M-H]- | 192.13939 | 144.4 uni.lu |

| [M+NH4]+ | 211.18049 | 163.6 uni.lu |

| [M+K]+ | 232.10983 | 146.7 uni.lu |

| [M+H-H2O]+ | 176.14393 | 134.8 uni.lu |

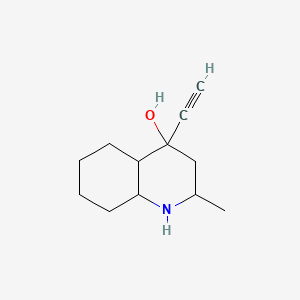

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethynyl-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-12(14)8-9(2)13-11-7-5-4-6-10(11)12/h1,9-11,13-14H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXPLMNBJQMOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2CCCCC2N1)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345029, DTXSID20902850 | |

| Record name | 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59693-01-5 | |

| Record name | 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59693-01-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethynyl 2 Methyl Decahydro Quinolin 4 Ol

Retrosynthetic Analysis of the 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol Skeleton

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy. The tertiary alcohol can be disconnected via a nucleophilic addition of an ethynyl (B1212043) group to a ketone precursor. This leads to a key intermediate: 2-methyl-decahydro-quinolin-4-one .

Further disconnection of this ketone intermediate reveals the decahydroquinoline (B1201275) core. The synthesis of this core is the central challenge, and it can be approached by disconnecting the bicyclic system into simpler, acyclic, or monocyclic precursors. The 2-methyl group can be envisioned as being incorporated either during the ring formation or as a subsequent alkylation step. This retrosynthetic approach allows for the exploration of various synthetic strategies for constructing the decahydroquinoline framework, which can then be elaborated to the final target molecule. A similar retrosynthetic logic is often applied to related heterocyclic systems like quinazolinones. researchgate.netresearchgate.net

Figure 1: Retrosynthetic Analysis Target Molecule: this compound | V (Functional Group Interconversion) Key Intermediate: 2-methyl-decahydro-quinolin-4-one | V (Cyclization/Ring Formation) Precursors: Acyclic or Monocyclic building blocks

Installation of the 4-Ethynyl Moiety

The introduction of the ethynyl group at the C4 position is a critical step in the synthesis of the target molecule. This transformation is typically achieved starting from a precursor ketone, specifically 2-methyl-decahydro-quinolin-4-one. The primary methods for this installation involve direct nucleophilic addition to the carbonyl group.

Direct ethynylation involves the nucleophilic attack of an acetylide anion on the electrophilic carbonyl carbon of 2-methyl-decahydro-quinolin-4-one. This reaction forms a new carbon-carbon bond and simultaneously generates the tertiary alcohol, resulting in the desired 4-ethynyl-4-hydroxy functionality. The most common reagents for this transformation are metal acetylides, such as lithium acetylide or ethynylmagnesium halides.

The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to control reactivity and minimize side reactions. The choice of the metal counter-ion and solvent can influence the stereochemical outcome of the addition, particularly in conformationally restricted cyclic systems like decahydroquinolines.

Table 1: Reagents and Conditions for Direct Ethynylation of Ketones

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Lithium Acetylide (LiC≡CH) | THF or Et₂O, -78 °C to rt | Commonly generated in situ from acetylene (B1199291) gas and an organolithium reagent (e.g., n-BuLi). |

| Ethynylmagnesium Bromide (HC≡CMgBr) | THF, 0 °C to rt | A Grignard reagent, often prepared from acetylene and a suitable Grignard reagent like ethylmagnesium bromide. |

| Trimethylsilylacetylene with n-BuLi | THF, -78 °C | Used to introduce a protected ethynyl group. The TMS group is later removed using fluoride (B91410) sources (e.g., TBAF) or basic conditions. |

The precursor, 2-methyl-decahydro-quinolin-4-one, can exist as multiple stereoisomers (cis- and trans-fused rings), and the stereochemistry of the starting material will dictate the relative orientation of the substituents in the final product. The approach of the bulky acetylide nucleophile is often governed by steric hindrance, leading to preferential attack from the less hindered face of the carbonyl.

While direct ethynylation of a ketone is the most straightforward route to the target molecule, palladium-catalyzed cross-coupling reactions represent an alternative, albeit more complex, pathway. The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide/triflate. wikipedia.orgorganic-chemistry.org To apply this strategy to the C4 position of the decahydroquinoline ring, the ketone precursor must first be converted into a suitable electrophilic partner, such as a vinyl triflate or vinyl halide.

The synthetic sequence would be as follows:

Enolate Formation: 2-methyl-decahydro-quinolin-4-one is treated with a strong base (e.g., lithium diisopropylamide, LDA) to form the corresponding enolate.

Triflate Formation: The enolate is then trapped with a triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent), to yield a vinyl triflate.

Sonogashira Coupling: The resulting vinyl triflate is coupled with a terminal alkyne, often a protected version like trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.orgnih.gov

This method does not directly produce the target compound but rather an enyne. A subsequent hydration step would be required to convert the double bond into the desired tertiary alcohol, which may present regioselectivity challenges. Due to the multi-step nature and the directness of the nucleophilic addition, the Sonogashira approach is less common for synthesizing tertiary propargyl alcohols of this type compared to direct ethynylation. However, it remains a valuable strategy in contexts where the ketone is unreactive or when building highly conjugated systems. libretexts.org

Table 2: Typical Components of a Sonogashira Cross-Coupling Reaction

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Electrophile | Vinyl triflate, Vinyl iodide | Substrate providing the sp² carbon for coupling. |

| Nucleophile | Terminal Alkyne (e.g., Phenylacetylene, TMS-acetylene) | Substrate providing the sp carbon for coupling. wikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates the oxidative addition and reductive elimination steps. |

| Copper(I) Co-catalyst | CuI | Activates the alkyne via formation of a copper acetylide. organic-chemistry.org |

| Base | Et₃N, i-Pr₂NH | Neutralizes the HX by-product and facilitates catalyst regeneration. |

| Solvent | THF, DMF, Acetonitrile | Solubilizes reactants and facilitates the reaction. |

Multi-Step Synthesis Pathways for the Comprehensive Target Molecule

A complete synthesis of this compound requires the initial construction of the 2-methyl-decahydro-quinolin-4-one core. libretexts.org This can be achieved through various methods, often involving cyclization reactions. One common approach is an intramolecular Mannich reaction or a related cyclization of a suitably functionalized aminocyclohexanone derivative.

A representative multi-step pathway could involve:

Michael Addition: A conjugate addition of an amine or its equivalent to a cyclohexenone derivative to establish the basic nitrogen-containing ring structure.

Intramolecular Cyclization: An intramolecular aldol (B89426) or Mannich-type reaction to form the second ring of the decahydroquinoline system, yielding a bicyclic intermediate.

Functional Group Manipulation: Adjustments to oxidation states and protecting groups to arrive at the key precursor, 2-methyl-decahydro-quinolin-4-one.

Final Ethynylation: The direct ethynylation of the ketone, as described in section 2.5.1, to install the 4-ethynyl and 4-hydroxyl groups and yield the final target molecule.

The stereochemical control throughout this sequence is paramount, as the relative stereochemistry of the methyl group at C2 and the ring fusion will be established during the formation of the bicyclic core.

Divergent and Convergent Synthetic Strategies for Related Decahydroquinoline Derivatives

The synthesis of this compound can be placed within the broader context of strategies used to create libraries of related decahydroquinoline alkaloids and their analogues. teikyo.jp

Divergent Synthesis: This strategy is particularly efficient for generating structural diversity. In a divergent synthesis, a common, often complex, intermediate is synthesized and then elaborated into a variety of distinct final products through different reaction pathways. researchgate.netresearchgate.net For decahydroquinolines, a key intermediate like an enone could be subjected to various reactions. nih.gov For instance, the intermediate 2-methyl-decahydro-quinolin-4-one could be the branching point:

Path A (Target Synthesis): Ethynylation leads to this compound.

Path B: Reaction with methylmagnesium bromide would yield the 4-methyl-4-hydroxy derivative.

Path C: Reduction with NaBH₄ would produce the corresponding secondary alcohol, 4-hydroxy-2-methyl-decahydroquinoline.

Path D: Wittig reaction could install a variety of exocyclic double bonds at the C4 position.

This approach allows for the rapid generation of a family of related compounds from a single advanced intermediate, which is valuable for structure-activity relationship studies. teikyo.jpelsevierpure.com

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are prepared separately and then joined together near the end of the synthesis. For a complex molecule like a substituted decahydroquinoline, one fragment might be a suitably functionalized piperidine (B6355638) ring, while the other could be a carbon chain that will form the second ring. While less common for the relatively simple decahydroquinoline core itself, this strategy becomes increasingly advantageous for highly substituted or complex derivatives, as it maximizes efficiency and allows for independent optimization of the synthesis of each fragment before the crucial coupling step.

Stereochemistry and Conformational Analysis of 4 Ethynyl 2 Methyl Decahydro Quinolin 4 Ol

Stereoisomerism in Decahydroquinoline (B1201275) Frameworks

Stereoisomerism is a form of isomerism where molecules possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. wikipedia.org In the decahydroquinoline scaffold, this is primarily dictated by the nature of the ring fusion and the configuration of its chiral centers.

The decahydroquinoline system consists of two fused six-membered rings. The spatial relationship between these rings is determined by the stereochemistry at the bridgehead carbons, C4a and C8a. This fusion can result in two distinct diastereomers: cis-decahydroquinoline and trans-decahydroquinoline. masterorganicchemistry.comchemistrysteps.com

cis-Decahydroquinoline : In this isomer, the substituents (in the parent system, hydrogen atoms) on the bridgehead carbons are on the same face of the molecule. chemistrysteps.comchemistryschool.net The cis isomer is conformationally flexible and can undergo a ring-flip, interconverting between two chair-chair conformations. masterorganicchemistry.comchemistrysteps.com

trans-Decahydroquinoline : In this isomer, the bridgehead substituents are on opposite faces of the molecule. chemistrysteps.comchemistryschool.net The trans isomer is a more rigid, conformationally "locked" structure that cannot undergo ring-flipping without introducing significant ring strain. masterorganicchemistry.com Consequently, the trans isomer is generally more stable than the cis isomer due to the absence of certain steric interactions present in the cis form. masterorganicchemistry.comchemistryschool.net

| Feature | cis-Decahydroquinoline | trans-Decahydroquinoline |

| Bridgehead Substituent Orientation | Same face (e.g., both wedged or both dashed) | Opposite faces (e.g., one wedged, one dashed) |

| Conformational Flexibility | Flexible, can undergo ring-flip | Rigid, conformationally locked |

| Relative Stability | Less stable | More stable |

| Overall Shape | Bent or "tent-like" | Relatively flat |

C2 : Substituted with a methyl group.

C4 : A quaternary stereocenter substituted with a hydroxyl group and an ethynyl (B1212043) group.

C4a : A bridgehead carbon, part of the ring fusion.

C8a : The second bridgehead carbon, also part of the ring fusion.

The absolute configuration at each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. msu.eduyoutube.com This involves assigning priorities to the four substituents attached to the chiral center based on atomic number. msu.edu The molecule is then oriented so that the lowest priority group points away from the viewer. If the sequence from the highest to the lowest priority group is clockwise, the configuration is (R); if it is counter-clockwise, the configuration is (S). youtube.com

Given the four chiral centers, the theoretical maximum number of stereoisomers is 2⁴, or 16. These isomers consist of multiple pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). wikipedia.org

| Chiral Center | Substituents | Potential Configurations |

| C2 | H, Methyl, C3, N1 | (R) or (S) |

| C4 | Hydroxyl, Ethynyl, C3, C4a | (R) or (S) |

| C4a | C4, C5, C8a, N1 | (R) or (S) |

| C8a | C8, N1, C4a, C7 | (R) or (S) |

The synthesis of a specific stereoisomer of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol requires precise control over the formation of each chiral center. This is achieved through diastereoselective and enantioselective synthetic strategies.

Diastereoselective Synthesis : This type of synthesis aims to selectively produce one diastereomer over others. For instance, controlling the ring fusion to favor either the cis or trans isomer is a key diastereoselective step. The choice of reducing agents during the cleavage of an oxazolidine ring, for example, can determine whether a cis or trans decahydroquinoline is formed. nih.gov

Enantioselective Synthesis : This approach is used to selectively form one enantiomer over its mirror image. This is often accomplished using chiral catalysts, reagents, or auxiliaries that create a chiral environment, influencing the reaction pathway. nih.govnih.gov For example, biocatalysis systems using microorganisms like Rhodococcus equi have been employed for the asymmetric hydroxylation of tetrahydroquinolines, yielding chiral products with high enantiomeric excess. nih.govrsc.org The stereocontrolled generation of quaternary centers, such as C4 in the target molecule, is a particularly challenging aspect of organic synthesis. nih.gov

These stereocontrolled methods are essential for producing a single, pure stereoisomer, which is often necessary for specific applications.

Conformational Preferences and Dynamics

Each of the two six-membered rings in the decahydroquinoline framework can adopt several conformations. The most significant of these are the chair, boat, and twist-boat conformations. study.com

Chair Conformation : This is the most stable conformation for a six-membered ring. libretexts.orglibretexts.org It is characterized by the absence of angle strain (the C-C-C bond angles are approximately 109.5°) and minimal torsional strain, as all adjacent bonds are staggered. libretexts.org

Boat Conformation : This is a higher-energy, less stable conformation. study.com While it also lacks angle strain, it suffers from significant torsional strain due to eclipsing bonds and steric strain between the "flagpole" hydrogens, which point towards each other across the ring. libretexts.org

Twist-Boat (or Skew-Boat) Conformation : This conformation is an intermediate in energy between the chair and boat forms. study.com It is formed by slightly twisting the boat conformation, which alleviates some of the torsional and steric strain found in the pure boat form. libretexts.org

The decahydroquinoline system will predominantly exist in a double-chair conformation, which is the lowest energy arrangement. The transition between different chair conformations (in the cis isomer) proceeds through higher-energy intermediates like the twist-boat and boat forms. libretexts.org

| Conformation | Relative Energy | Key Strain Factors |

| Chair | Lowest | Minimal strain |

| Twist-Boat | Intermediate | Moderate torsional and steric strain |

| Boat | Highest | High torsional (eclipsing) and steric ("flagpole") strain |

In the chair conformation, the substituents on each carbon atom can occupy one of two positions: axial or equatorial. libretexts.org

Axial Positions : These bonds are parallel to the principal axis of the ring, pointing straight up or down. libretexts.org

Equatorial Positions : These bonds point out from the "equator" of the ring, roughly within the plane of the ring. libretexts.org

Substituents larger than hydrogen generally prefer to occupy the equatorial position to minimize steric strain. fiveable.me When a bulky group is in the axial position, it experiences unfavorable steric interactions with the other axial substituents on the same side of the ring. These are known as 1,3-diaxial interactions. masterorganicchemistry.com The energy difference between the axial and equatorial conformers can be quantified by the "A-value," which represents the change in Gibbs free energy for a substituent moving from the equatorial to the axial position. masterorganicchemistry.com

For this compound, the preferred conformation will seek to place the largest groups in equatorial positions:

Methyl Group (at C2) : The methyl group will strongly prefer the equatorial position to avoid 1,3-diaxial interactions.

Ethynyl and Hydroxyl Groups (at C4) : At the C4 position, one substituent must be axial while the other is equatorial. The ethynyl group is generally considered to be sterically larger than the hydroxyl group. Therefore, the conformation where the ethynyl group is equatorial and the hydroxyl group is axial would likely be favored to minimize steric hindrance. fiveable.meyoutube.com

The interplay of the ring fusion stereochemistry (cis or trans) and the conformational preferences of the methyl, ethynyl, and hydroxyl substituents determines the most stable three-dimensional structure of the molecule.

Interplay of Steric and Electronic Effects on Conformation

The conformational preference of the decahydroquinoline ring system in this compound is primarily governed by the steric and electronic influences of its substituents: the C2-methyl group, the C4-hydroxyl group, and the C4-ethynyl group. The decahydroquinoline core can exist in either a cis- or trans-fused conformation, with each allowing for various chair and boat forms of the individual six-membered rings.

The bulky tert-butyl group often dictates the orientation of substituents in cyclic systems to minimize 1,3-diaxial interactions. However, in this molecule, the interplay is more subtle. The C2-methyl group generally prefers an equatorial orientation to avoid steric strain with the axial hydrogens on the same ring. The situation at the C4 position is more complex due to the presence of two substituents. The hydroxyl (-OH) and ethynyl (-C≡CH) groups introduce both steric bulk and specific electronic effects.

The ethynyl group, with its linear geometry and π-electron system, exerts unique electronic effects. There can be stabilizing interactions, such as hyperconjugation, between the π-orbitals of the triple bond and adjacent σ-bonds of the carbocyclic ring. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially influencing the conformation through intramolecular hydrogen bonding with the nitrogen atom of the quinoline (B57606) ring, which would favor specific chair-boat or twist-boat conformations.

Spectroscopic Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Pattern Analysis for Decahydroquinolines (e.g., ¹³C NMR, ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of substituted decahydroquinolines like this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity, chemical environment, and relative orientation of atoms within the molecule.

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to be complex due to the numerous stereocenters. The chemical shifts and coupling constants (J-values) of the ring protons are particularly informative. For instance, the coupling constants between adjacent protons can help determine their dihedral angles and thus distinguish between axial and equatorial orientations. Large J-values (typically 8-12 Hz) are characteristic of axial-axial couplings, while smaller values are observed for axial-equatorial and equatorial-equatorial couplings. The signal for the methyl group at C2 would appear as a doublet, with its chemical shift influenced by its axial or equatorial position. The acetylenic proton of the ethynyl group would appear as a distinct singlet in a specific region of the spectrum.

Below is an illustrative data table of expected ¹³C NMR chemical shift ranges for the key carbon atoms in this compound, based on data from similar substituted decahydroquinoline systems.

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C2 | 50 - 60 | Shift influenced by the orientation of the methyl group. |

| C4 | 65 - 75 | Quaternary carbon, shift influenced by -OH and -C≡CH groups. |

| C8a | 55 - 65 | Bridgehead carbon, sensitive to ring fusion stereochemistry. |

| C4a | 40 - 50 | Bridgehead carbon, sensitive to ring fusion stereochemistry. |

| -CH₃ | 15 - 25 | Methyl group at C2. |

| -C≡CH | 80 - 90 | Acetylenic carbon attached to the ring. |

| -C≡CH | 70 - 80 | Terminal acetylenic carbon. |

Chiral Chromatography for Enantiomeric Resolution and Purity Assessment

Due to the presence of multiple chiral centers, this compound can exist as a mixture of enantiomers and diastereomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the separation and analysis of these stereoisomers. rsc.org This method is crucial for determining the enantiomeric purity of a sample, which is of paramount importance in pharmaceutical applications where different enantiomers can exhibit distinct biological activities. mdpi.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte. researchgate.net For decahydroquinoline derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have proven to be effective. researchgate.net The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

The choice of the mobile phase is also critical for achieving optimal resolution. A combination of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is commonly used in normal-phase chiral HPLC. The development of a successful chiral separation method often involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomeric peaks. nih.gov The enantiomeric purity can then be assessed by comparing the peak areas of the two enantiomers in the chromatogram.

Chemical Reactivity and Transformations of 4 Ethynyl 2 Methyl Decahydro Quinolin 4 Ol

Reactions Involving the Terminal Ethynyl (B1212043) Group

The terminal alkyne is a versatile functional group capable of undergoing a wide range of chemical transformations, from cycloadditions to reductions and oxidations.

Huisgen Cycloadditions (Click Chemistry) for Triazole Formation

The terminal ethynyl group of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." sigmaaldrich.comnih.gov This reaction, typically catalyzed by copper(I), involves the reaction of the terminal alkyne with an organic azide (B81097) to form a stable 1,2,3-triazole ring. nih.gov This methodology is widely employed in medicinal chemistry and materials science for its high efficiency, mild reaction conditions, and biocompatibility. nih.govnih.gov The reaction would covalently link the decahydroquinoline (B1201275) moiety to another molecule bearing an azide group, offering a straightforward method for creating more complex molecular architectures.

Table 1: Representative Huisgen Cycloaddition Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 4-((1-R-1H-1,2,3-triazol-4-yl))-2-methyl-decahydro-quinolin-4-ol |

Hydrogenation Reactions for Alkynyl Saturation

The carbon-carbon triple bond of the ethynyl group can be fully or partially reduced through hydrogenation. Complete saturation to an ethyl group can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This transformation would convert the rigid ethynyl substituent into a more flexible saturated alkyl chain.

Partial hydrogenation to form the corresponding alkene (4-ethenyl-2-methyl-decahydro-quinolin-4-ol) is also feasible using specific catalysts, such as Lindlar's catalyst, which would yield the cis-alkene.

Table 2: Potential Hydrogenation Products

| Reagents | Product |

| H₂, Pd/C | 4-Ethyl-2-methyl-decahydro-quinolin-4-ol |

| H₂, Lindlar's Catalyst | 4-Ethenyl-2-methyl-decahydro-quinolin-4-ol |

Oxidative Functionalizations

The terminal alkyne can undergo various oxidative functionalization reactions. For instance, oxidative coupling reactions, such as the Glaser or Hay coupling, could be employed to dimerize the molecule, forming a 1,3-diyne linker between two decahydroquinoline units. Other oxidative processes could potentially lead to the formation of α,β-alkynyl ketones or other functionalized products depending on the reagents and conditions used.

Reactions of the Tertiary Hydroxyl Group

The tertiary hydroxyl group at the C4 position is another key site for chemical modification, allowing for derivatization or elimination reactions.

Derivatization Strategies (e.g., Esterification, Etherification)

The tertiary alcohol can be derivatized to form esters or ethers, which can alter the molecule's physical and chemical properties, such as its solubility and biological activity.

Esterification: Reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base would yield the corresponding ester. This is a common strategy to introduce different functional groups or to act as a protecting group for the hydroxyl moiety.

Etherification: Formation of an ether from a tertiary alcohol can be more challenging but can be achieved under specific conditions, for example, by using a strong base to form the alkoxide followed by reaction with an alkyl halide.

Table 3: Examples of Hydroxyl Group Derivatization

| Reaction Type | Reagent | Product Type |

| Esterification | Acyl Chloride (R-COCl) | Ester |

| Etherification | Alkyl Halide (R-X) with a strong base | Ether |

Dehydration Reactions and Alkene Formation

Treatment of this compound with a strong acid would likely promote a dehydration reaction. This elimination of water from the tertiary alcohol would lead to the formation of a carbon-carbon double bond within the decahydroquinoline ring system, resulting in an unsaturated derivative. The regioselectivity of this elimination would depend on the reaction conditions and the relative stability of the possible alkene products.

Reactivity of the Secondary Amine Nitrogen

The nitrogen atom in the decahydroquinoline ring of this compound is a secondary amine, which serves as a nucleophilic and basic center. This allows for a variety of chemical transformations, including N-alkylation, N-acylation, and salt formation.

The secondary amine of the decahydroquinoline moiety is expected to readily undergo N-alkylation with alkyl halides or other alkylating agents. Such reactions typically proceed via an SN2 mechanism. The reaction of the parent amine with an alkyl halide can, however, lead to the formation of a quaternary ammonium (B1175870) salt as a byproduct if an excess of the alkylating agent is used. To achieve mono-alkylation, it is common to use a 2:1 ratio of the amine to the alkylating agent to neutralize the hydrohalic acid formed during the reaction.

N-acylation of the secondary amine can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are generally high-yielding and lead to the formation of the corresponding N-acyl decahydroquinoline derivatives. N-acylation is a common strategy in medicinal chemistry to modify the properties of amine-containing compounds.

Illustrative Data Table for N-Alkylation and N-Acylation Reactions:

| Reaction Type | Reagent | Solvent | Conditions | Expected Product |

| N-Methylation | Methyl iodide | Acetonitrile | Room Temperature | 4-Ethynyl-1,2-dimethyl-decahydro-quinolin-4-ol |

| N-Ethylation | Ethyl bromide | Dimethylformamide | 50 °C | 1-Ethyl-4-ethynyl-2-methyl-decahydro-quinolin-4-ol |

| N-Acetylation | Acetic anhydride | Dichloromethane | Room Temperature | 1-(4-Ethynyl-4-hydroxy-2-methyl-decahydro-quinolin-1-yl)ethan-1-one |

| N-Benzoylation | Benzoyl chloride | Pyridine | 0 °C to Room Temperature | (4-Ethynyl-4-hydroxy-2-methyl-decahydro-quinolin-1-yl)(phenyl)methanone |

As a basic compound, this compound will react with acids to form ammonium salts. These salts often exhibit increased water solubility and crystallinity compared to the free base, which can be advantageous for purification and handling.

Further alkylation of the tertiary amine resulting from N-alkylation, or exhaustive alkylation of the initial secondary amine, leads to the formation of quaternary ammonium compounds. The Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide, is a classic method for their synthesis. These compounds are permanently charged and have applications as phase-transfer catalysts and antimicrobial agents.

Illustrative Data Table for Salt and Quaternary Ammonium Compound Formation:

| Reaction Type | Reagent | Solvent | Expected Product |

| Hydrochloride Salt Formation | Hydrochloric acid | Diethyl ether | This compound hydrochloride |

| Sulfate Salt Formation | Sulfuric acid | Ethanol | This compound sulfate |

| Quaternization (from N-methylated derivative) | Methyl iodide | Acetone | 1,1,2-Trimethyl-4-ethynyl-decahydro-quinolin-4-ol-1-ium iodide |

Regio- and Stereoselective Functional Group Interconversions within the Decahydroquinoline Core

Functional group interconversions, such as the modification of the tertiary alcohol or the ethynyl group, would be highly influenced by the stereochemistry of the decahydroquinoline ring. For instance, reactions at the tertiary alcohol could proceed with retention or inversion of configuration depending on the reaction mechanism (e.g., SN1 vs. SN2). The accessibility of reagents to the reactive sites will be dictated by the conformation of the fused ring system.

Similarly, reactions involving the ethynyl group, such as hydration or hydrogenation, could be directed by the steric bulk of the decahydroquinoline core, potentially leading to high levels of stereoselectivity in the products. The synthesis of decahydroquinoline alkaloids often involves highly stereoselective steps to control the relative configuration of the substituents.

Applications As a Synthetic Intermediate and Scaffold in Chemical Research

Strategic Building Block for Complex Polycyclic Systems

The decahydroquinoline (B1201275) framework inherent in 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is an ideal starting point for the synthesis of intricate polycyclic systems. nih.gov The stereochemistry of the decahydroquinoline core can direct the formation of new rings, allowing for the diastereoselective construction of complex, three-dimensional structures. researchgate.net Synthetic chemists can leverage the existing ring system to build additional fused or bridged ring structures, a common strategy in the total synthesis of natural products. umich.educapes.gov.br

The ethynyl (B1212043) group, in particular, is a powerful tool for annulation reactions. For example, it can participate in transition metal-catalyzed cycloaddition reactions with various partners to form new carbocyclic or heterocyclic rings fused to the decahydroquinoline core. Methodologies like the Pauson-Khand reaction or various [m+n] cycloadditions can be employed to construct five-, six-, or even larger-membered rings, leading to a rapid increase in molecular complexity.

| Reaction Type | Reactant for Ethynyl Group | Resulting Polycyclic System |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Diene | Fused cyclohexene (B86901) ring |

| [3+2] Cycloaddition (Huisgen) | Azide (B81097) | Fused triazole ring |

| Pauson-Khand Reaction | Alkene and Carbon Monoxide | Fused cyclopentenone ring |

| Sonogashira Coupling followed by Cyclization | Aryl or Vinyl Halide | Fused aromatic or heterocyclic systems |

Integration into Diverse Molecular Scaffolds for Chemical Library Generation

The concept of a molecular scaffold is central to medicinal chemistry and drug discovery, providing a core structure upon which a variety of substituents can be placed to generate a library of related compounds. lifechemicals.com The this compound scaffold is well-suited for this purpose. The decahydroquinoline core provides a rigid, three-dimensional framework that can orient appended functional groups in specific spatial arrangements, which is crucial for interaction with biological targets. nih.gov

The ethynyl group and the hydroxyl group, as well as potentially the secondary amine, serve as points of diversification. High-throughput synthesis techniques can be used to react these functional groups with a large collection of building blocks, rapidly generating a library of thousands of unique compounds. nih.gov For instance, the ethynyl group can be functionalized via click chemistry, while the hydroxyl group can be esterified or etherified. These libraries can then be screened against various biological targets to identify new hit compounds for drug development. researchgate.net

Precursor in the Development of Novel Organic Reactions and Methodologies

The unique combination of functional groups in this compound makes it an excellent substrate for exploring and developing new organic reactions. The reactivity of the ethynyl group, in proximity to the stereochemically rich decahydroquinoline core, can lead to novel and selective transformations. rsc.org

For example, the development of new metal-catalyzed reactions often relies on the use of complex and well-defined substrates to test the scope and limitations of the new methodology. The stereochemistry of the decahydroquinoline scaffold can be used to probe the stereoselectivity of a new reaction. Furthermore, the presence of multiple functional groups allows for the investigation of chemoselectivity, where a reagent must react with one functional group in the presence of others. The insights gained from studying the reactivity of compounds like this compound can lead to the development of powerful new tools for organic synthesis. researchgate.net

Role in the Synthesis of Natural Product Analogs and Related Scaffolds

Many natural products, particularly alkaloids, contain the decahydroquinoline core structure. nih.gov These compounds often exhibit significant biological activity, but their isolation from natural sources can be difficult and their structures may not be optimal for therapeutic use. frontiersin.org Chemical synthesis provides a means to produce these compounds in larger quantities and to create analogs with improved properties. researchgate.net

This compound can serve as a key starting material for the synthesis of analogs of decahydroquinoline-containing natural products. nih.govnih.gov The ethynyl group can be elaborated into the side chains found in the natural products, or it can be used to introduce new functionality to probe structure-activity relationships. By systematically modifying the structure of the natural product, chemists can identify the key features responsible for its biological activity and design new compounds with enhanced potency, selectivity, or pharmacokinetic properties. nih.gov

| Natural Product Class | Key Structural Feature | Potential Synthetic Application of the Scaffold |

|---|---|---|

| Pumiliotoxin C Alkaloids | Substituted Decahydroquinoline | Synthesis of analogs with modified side chains. nih.gov |

| Martinelline Alkaloids | Fused Pyrrolo-quinoline | Construction of the fused heterocyclic system. researchgate.net |

| Lycopodium Alkaloids | Complex Polycyclic Systems | As a starting point for building the intricate ring systems. capes.gov.br |

Computational and Theoretical Investigations of 4 Ethynyl 2 Methyl Decahydro Quinolin 4 Ol

Quantum Chemical Calculations on Molecular Structure and Stability (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure and stability of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31G*), can be employed to optimize the geometry of the molecule. nih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.

These calculations can yield a wealth of information, including precise bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a series of quinoline (B57606) derivatives demonstrated the use of the B3LYP/6–31 G′(d,p) basis set for geometry optimization. nih.gov Such an analysis for this compound would provide key structural parameters. Furthermore, the electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Value |

| C4-C≡C Bond Length (Å) | 1.21 |

| C≡C-H Bond Length (Å) | 1.06 |

| C4-O Bond Length (Å) | 1.43 |

| C2-N Bond Angle (°) | 110.5 |

| C4-C(ethynyl)-C(ethynyl) Angle (°) | 178.9 |

| HOMO-LUMO Gap (eV) | 5.8 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Conformational Energy Landscape Profiling and Global Minimum Conformer Identification

The decahydroquinoline (B1201275) ring system of this compound is conformationally flexible. Identifying the most stable conformer, known as the global minimum, is crucial as it often dictates the molecule's observed properties and biological activity. Conformational energy landscape profiling involves systematically exploring the possible spatial arrangements of the molecule to identify low-energy conformers.

This can be achieved by performing a series of geometry optimizations starting from different initial structures. The relative energies of the resulting conformers are then compared to identify the global minimum. For decahydroquinoline derivatives, the cis and trans fusion of the rings, as well as the axial or equatorial positions of the substituents, are key determinants of conformational preference. A study on 2-Aryl-trans-decahydroquinolin-4-ols utilized mass spectrometry to infer the equatorial and axial configurations of the hydroxyl group, highlighting the importance of substituent orientation. researchgate.net Computational methods can systematically evaluate the energetic costs of these different arrangements.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ring Fusion | C2-Methyl | C4-Ethynyl | C4-Hydroxyl | Relative Energy (kcal/mol) |

| 1 | trans | equatorial | axial | equatorial | 0.00 (Global Minimum) |

| 2 | trans | equatorial | equatorial | axial | 1.25 |

| 3 | cis | equatorial | axial | equatorial | 2.80 |

| 4 | cis | equatorial | equatorial | axial | 3.50 |

Note: This table presents a hypothetical energy ranking of possible conformers to illustrate the output of a conformational analysis.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic properties, which can then be used to interpret and validate experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts.

By calculating the NMR shifts for various low-energy conformers, a weighted average can be computed based on their Boltzmann population. This theoretical spectrum can then be compared with the experimental NMR spectrum to confirm the structure and dominant conformation in solution. The accuracy of these predictions can be high, with reported root-mean-square (RMS) errors for ¹H chemical shifts being as low as 0.099 ppm in some cases. liverpool.ac.uk Recent advancements have even utilized machine learning models, like ShiftML, to predict chemical shifts with high speed and accuracy, which can aid in crystal structure determination. nih.gov

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. For example, a computational study on the reaction of 4-methyl aniline (B41778) with OH radicals used the M06-2X method to compute the reaction mechanism. mdpi.com

For a reaction involving this compound, such as an addition to the ethynyl (B1212043) group, computational methods could be used to identify the transition state structure and calculate the activation energy. This information is critical for understanding the reaction's feasibility, kinetics, and stereochemical outcome. The intrinsic reaction coordinate (IRC) can be calculated to confirm that a located transition state connects the desired reactants and products.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational flexibility and the influence of the solvent environment.

Rational Design Strategies for Derivatives Based on Computational Insights

The computational data gathered for this compound can serve as a foundation for the rational design of new derivatives with desired properties. For example, by analyzing the molecule's electronic structure and HOMO/LUMO orbitals, one can predict sites that are susceptible to electrophilic or nucleophilic attack, guiding synthetic modifications.

If the goal is to design a derivative with specific biological activity, molecular docking simulations can be employed. These simulations predict the preferred orientation of a molecule when bound to a biological target, such as a protein receptor. A recent study on quinoline derivatives used molecular docking to identify potential inhibitors of Hepatitis B Virus replication. mdpi.com By understanding the structure-activity relationship through computational modeling, modifications can be proposed to the this compound scaffold to enhance its binding affinity and selectivity for a particular target, thereby accelerating the drug discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.